![molecular formula C13H18ClFN2O B13590907 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13590907.png)
2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride typically involves the reaction of 2-fluorobenzoyl chloride with (3R)-piperidin-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then treated with acetic anhydride to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-fluorophenyl)pyridine
- (3-fluorophenyl)[(2R,3R)-2-(hydroxymethyl)-3-phenyl-1-(2-pyridinylmethyl)-1,6-diazaspiro[3.3]hept-6-yl]methanone
- Fluvastatin
Uniqueness
2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride is unique due to its specific combination of a fluorophenyl group and a piperidinyl acetamide moiety. This structural arrangement imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C13H18ClFN2O |
|---|---|
Molekulargewicht |
272.74 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H17FN2O.ClH/c14-12-6-2-1-4-10(12)8-13(17)16-11-5-3-7-15-9-11;/h1-2,4,6,11,15H,3,5,7-9H2,(H,16,17);1H/t11-;/m1./s1 |
InChI-Schlüssel |
XHEJCPGBHQBFOP-RFVHGSKJSA-N |
Isomerische SMILES |
C1C[C@H](CNC1)NC(=O)CC2=CC=CC=C2F.Cl |
Kanonische SMILES |
C1CC(CNC1)NC(=O)CC2=CC=CC=C2F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


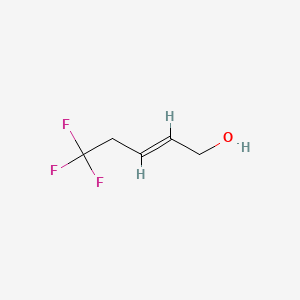

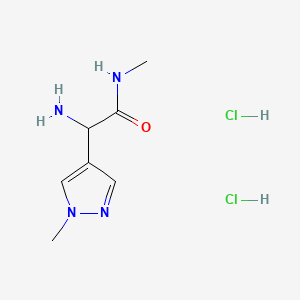
![1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol](/img/structure/B13590852.png)
![Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride](/img/structure/B13590857.png)
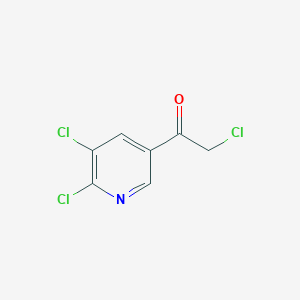

![3-((Benzyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590887.png)
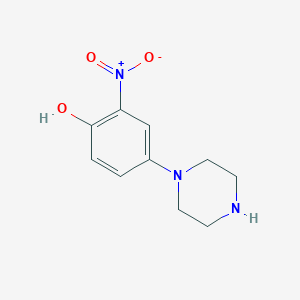
![[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea](/img/structure/B13590899.png)
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]aminedihydrochloride](/img/structure/B13590901.png)
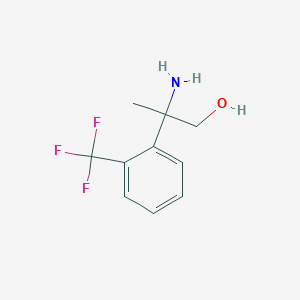
![2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13590916.png)

